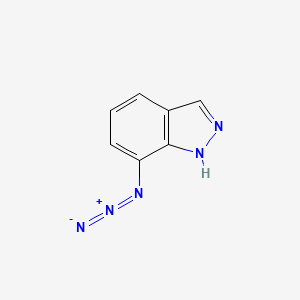

7-azido-1H-indazole

Description

Overview of Indazole Heterocycles in Academic Research

Indazole, a bicyclic heterocyclic compound composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a prominent scaffold in medicinal and organic chemistry. pnrjournal.combenthamscience.comigi-global.comresearchgate.net Its structural similarity to purines, which are fundamental components of DNA and RNA, makes it a valuable bioisostere in drug design. The indazole nucleus exists in two main tautomeric forms, 1H-indazole and 2H-indazole, with the 1H form being the more thermodynamically stable and predominant isomer. mdpi.compnrjournal.com

The versatility of the indazole ring system allows for diverse substitutions, leading to a wide array of derivatives with a broad spectrum of biological activities. pnrjournal.comajrconline.org Consequently, indazole-containing compounds have garnered significant attention in academic research and the pharmaceutical industry. pnrjournal.comigi-global.com They are investigated for numerous therapeutic applications, including as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. benthamscience.comnih.govresearchgate.net Several FDA-approved drugs, such as the antiemetic granisetron (B54018) and the anticancer drug axitinib, feature the indazole core, underscoring its therapeutic importance. pnrjournal.com The ongoing exploration of novel synthetic routes and functionalizations of the indazole scaffold continues to expand its chemical space and potential applications. mdpi.com

Rationale for Azido (B1232118) Group Incorporation at the C7 Position of Indazole

The introduction of an azido (–N₃) group onto a molecule is a powerful strategy in medicinal chemistry and chemical biology. Organic azides are highly versatile functional groups that can participate in a variety of chemical transformations. rsc.org The incorporation of an azido group at the C7 position of the indazole ring offers several strategic advantages.

The azido group is a key component in "click chemistry," most notably in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction allows for the efficient and specific formation of a stable triazole linkage between the azido-functionalized indazole and an alkyne-containing molecule. vulcanchem.com This methodology is widely used for the synthesis of more complex molecules, including bioconjugates and drug delivery systems. vulcanchem.com

Scope and Research Significance of 7-Azido-1H-Indazole in Contemporary Chemistry

The research significance of 7-azido-1H-indazole lies in its role as a versatile and reactive building block for the synthesis of novel chemical entities with potential applications in various fields of chemistry. Its utility stems from the unique reactivity of the azido group, which opens up avenues for diverse chemical modifications.

In medicinal chemistry, 7-azido-1H-indazole is a valuable precursor for creating libraries of novel indazole derivatives through reactions like the CuAAC. vulcanchem.com This enables the exploration of structure-activity relationships (SAR) and the development of compounds with tailored biological activities. For example, it can be used to synthesize potential kinase inhibitors, as the indazole scaffold is a known pharmacophore for this class of enzymes. vulcanchem.com

In materials science, the ability of the azido group to undergo cycloaddition reactions can be exploited to incorporate the indazole moiety into polymers or onto surfaces, thereby modifying their properties. vulcanchem.com This could lead to the development of new materials with specific functionalities.

The study of 7-azido-1H-indazole and its reactions contributes to the fundamental understanding of indazole chemistry and the broader field of heterocyclic chemistry. The development of new synthetic methods involving this compound and the investigation of its reactivity patterns are active areas of research. While direct research on 7-azido-1H-indazole is not extensively documented in the provided search results, the principles of azido group chemistry and the importance of the indazole scaffold strongly suggest its potential as a key intermediate in contemporary chemical research.

Structure

3D Structure

Properties

IUPAC Name |

7-azido-1H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N5/c8-12-10-6-3-1-2-5-4-9-11-7(5)6/h1-4H,(H,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDTXGOKQVXUHFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N=[N+]=[N-])NN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Azido 1h Indazole and Its Derivatives

Direct Azidation Approaches to the Indazole Nucleus

Direct azidation involves the introduction of an azide (B81097) group onto an existing indazole ring system. This approach can be advantageous for late-stage functionalization of complex molecules.

Metal-Catalyzed Azidation Strategies (e.g., Copper-Catalyzed Azidation)

Copper-catalyzed reactions are prominent in the synthesis of azido-substituted heterocycles. While direct C-H azidation of indazoles at the 7-position is not extensively documented, copper catalysis is widely used for the synthesis of various indazole derivatives, which could be precursors for azidation. For instance, copper-catalyzed one-pot, three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide are effective for synthesizing 2H-indazoles. organic-chemistry.orgcapes.gov.bracs.org This methodology demonstrates the utility of copper in facilitating C-N and N-N bond formations, which are crucial steps in building the indazole core. organic-chemistry.orgcapes.gov.bracs.orgresearchgate.net The catalyst, often CuI, plays a pivotal role in these transformations, which exhibit a broad substrate scope and high tolerance for various functional groups. organic-chemistry.orgcapes.gov.bracs.org

Table 1: Examples of Copper-Catalyzed Synthesis of Indazole Derivatives

| Starting Materials | Catalyst/Reagents | Product | Key Features | Reference |

|---|---|---|---|---|

| 2-Bromobenzaldehydes, primary amines, sodium azide | CuI, TMEDA, DMSO | 2H-Indazoles | One-pot, three-component reaction; broad substrate scope. | organic-chemistry.orgcapes.gov.bracs.org |

| 2-Bromobenzyl bromides, arylhydrazines | Pd catalyst, Cs2CO3, t-Bu3PHBF4 | 2-Aryl-substituted 2H-indazoles | Direct and regioselective synthesis. | organic-chemistry.org |

| 2-Aminobenzonitriles, organometallic reagents | Cu(OAc)2, O2 | 1H-Indazoles | N-N bond formation mediated by Cu(OAc)2. | mdpi.com |

Halogen-Mediated Azidation Techniques

Halogen-mediated methods can be employed for the synthesis of azido-indazoles. One approach involves the initial halogenation of the indazole ring, followed by nucleophilic substitution with an azide source. For example, 7-iodo-1H-indazole has been synthesized and serves as a versatile building block. researchgate.net This halogenated intermediate can potentially undergo subsequent reactions, including azidation, to introduce the desired functional group at the 7-position. researchgate.net

Another strategy is iodine-mediated C-H amination. For instance, the C3-H azidation of indoles has been achieved using iodine, which could potentially be adapted for indazoles. rsc.org This reaction proceeds through the formation of an iodonium (B1229267) ion intermediate. rsc.org Similarly, iodine-mediated synthesis of 2H-indazoles from ortho-alkylazobenzenes has been reported, highlighting the role of iodine in C-H functionalization. mdpi.com

Electrophilic Azidation Methods for Regioselective Functionalization

Electrophilic azidation offers a pathway for the direct introduction of an azide group onto the indazole nucleus. While specific examples for the 7-position are not prevalent, electrophilic substitution reactions on the indazole ring are well-established. For instance, electrophilic addition to 3-methoxy-2H-indazole has been shown to yield N1,N2-disubstituted-1H-indazolones. nih.govfigshare.com These products can be further diversified, for example, through azide-alkyne cycloaddition chemistry. nih.govfigshare.com The development of suitable electrophilic azidating agents is crucial for the regioselective functionalization of the indazole core at the C7 position.

Indirect Synthesis via Precursor Functionalization

Indirect methods involve the synthesis of the indazole ring from precursors that already contain the azide functionality or a group that can be readily converted to an azide.

Routes from Substituted Arylamines or Hydrazones

The synthesis of indazoles from substituted arylamines or hydrazones is a common and versatile approach. One of the most classical methods involves the diazotization of an appropriately substituted o-toluidine (B26562) followed by cyclization. For the synthesis of 7-azido-1H-indazole, this would typically start from an arylamine bearing an azide group at the desired position.

Hydrazones are also valuable precursors for indazole synthesis. For example, 1H-indazoles can be constructed through a [3 + 2] annulation approach from arynes and hydrazones. nih.govorganic-chemistry.org This method can produce 3-substituted or 1,3-disubstituted indazoles depending on the type of hydrazone used. nih.govorganic-chemistry.org The synthesis of 1H-indazoles from aminohydrazones via an intramolecular palladium-catalyzed C-H amination reaction has also been reported. mdpi.com

Table 2: Synthesis of Indazoles from Hydrazone Precursors

| Precursor | Reagents/Conditions | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Arynes and N-tosylhydrazones | CsF or KF, THF or MeCN | 3-Substituted 1H-indazoles | [3 + 2] annulation approach. | nih.govorganic-chemistry.org |

| Arynes and N-aryl/alkylhydrazones | - | 1,3-Disubstituted 1H-indazoles | Annulation/oxidation process. | nih.govorganic-chemistry.org |

| Aminohydrazones | Palladium catalyst | 1H-Indazoles | Intramolecular C-H amination. | mdpi.com |

| Diaryl and tert-butyl aryl ketone hydrazones | Iodine, KI, NaOAc | 1H-Indazoles | Direct aryl C-H amination. | mdpi.com |

Derivatization of Pre-functionalized Indazole Scaffolds

This approach involves starting with an indazole that is already functionalized at the 7-position with a group that can be converted into an azide. A common precursor is a nitro-substituted indazole. For instance, 7-nitro-1H-indazole is a known compound. austinpublishinggroup.com The nitro group can be reduced to an amino group, which can then be converted to an azide via diazotization followed by treatment with an azide salt (e.g., sodium azide). This sequence is a standard and reliable method for introducing an azide group onto an aromatic ring.

Another versatile precursor is 7-iodo-1H-indazole. researchgate.net The iodo group can be displaced by an azide nucleophile, often with the aid of a copper catalyst, in a reaction analogous to a Sandmeyer or Ullmann-type reaction. The synthesis of 7-substituted and 3,7-disubstituted 1H-indazoles has been reported, highlighting the utility of these scaffolds as building blocks for further derivatization. researchgate.net

Regioselectivity and Stereoselectivity in 7-Azido-1H-Indazole Synthesis

Regioselectivity is a critical consideration in the synthesis of substituted indazoles, as reactions can often lead to a mixture of N-1 and N-2 isomers. beilstein-journals.orgd-nb.info The inherent thermodynamic stability of the 1H-indazole tautomer generally favors the formation of N-1 substituted products. d-nb.infobeilstein-journals.org However, the regiochemical outcome is significantly influenced by steric and electronic factors of the substituents on the indazole ring, as well as the choice of reagents and reaction conditions. beilstein-journals.orgd-nb.info

For instance, in the N-alkylation of substituted indazoles, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving high N-1 regioselectivity. beilstein-journals.orgd-nb.info Studies have demonstrated that for C-3 substituted indazoles with groups like carboxymethyl, tert-butyl, and carboxamide, N-1 regioselectivity can exceed 99%. beilstein-journals.orgd-nb.info Conversely, the presence of electron-withdrawing groups at the C-7 position, such as nitro (NO2) or carboxylate (CO2Me), directs the reaction towards excellent N-2 regioselectivity (≥ 96%). beilstein-journals.orgd-nb.info This highlights the profound impact of substituents on the electronic properties of the indazole core and, consequently, on the regioselectivity of the reaction.

A notable example of regioselective synthesis involves the 1,3-dipolar cycloaddition of terminal alkynes to 7-azido-6,6-dimethyl-3-polyfluoroalkyl-6,7-dihydro-1H-indazol-4(5H)-ones. This reaction proceeds with high regioselectivity to yield 3-polyfluoroalkyl-6,6-dimethyl-7-(1H-1,2,3-triazol-1-yl)-6,7-dihydro-1H-indazol-4(5H)-ones. researchgate.net The 7-azido precursor for this reaction is prepared from the corresponding 7-bromo derivative by treatment with sodium azide. researchgate.net The configuration of these key compounds has been confirmed through X-ray and 2D NMR analysis. researchgate.net

The table below summarizes the effect of substituents on the regioselectivity of N-alkylation of the indazole scaffold.

| Substituent Position | Substituent | Reaction Conditions | Predominant Isomer | Regioselectivity | Reference |

| C-3 | -CO2Me, -tBu, -COMe, -CONH2 | NaH, THF, Alkyl Bromide | N-1 | >99% | beilstein-journals.orgd-nb.info |

| C-7 | -NO2, -CO2Me | NaH, THF, Alkyl Bromide | N-2 | ≥96% | beilstein-journals.orgd-nb.info |

Stereoselectivity also plays a crucial role in the synthesis of complex indazole derivatives. For example, the diastereoselective reduction of betulonic acid-indazolone hybrids with sodium borohydride (B1222165) (NaBH4) results in the formation of betulinic acid-indazolone hybrids in excellent yields. researchgate.net

Green Chemistry and Sustainable Protocols in 7-Azido-1H-Indazole Production

In recent years, there has been a significant shift towards the development of green and sustainable synthetic methodologies in organic chemistry to minimize environmental impact. rsc.org This includes the synthesis of 7-azido-1H-indazole and its derivatives, with a focus on solvent-free systems, aqueous reactions, and microwave-assisted routes. acs.orgresearchgate.netrsc.org

The use of water as a solvent in organic synthesis is a key aspect of green chemistry. rsc.org Research has demonstrated the feasibility of conducting reactions for the synthesis of indazole derivatives in aqueous media. acs.orgmdpi.com For example, the reaction of indazoles with formaldehyde (B43269) in aqueous hydrochloric acid has been studied to produce (1H-indazol-1-yl)methanol derivatives. acs.org While 7-nitro-1H-indazole was initially reported to be unreactive under these conditions, further investigation showed that the reaction could proceed with longer reaction times. acs.org

Palladium-catalyzed C3 direct arylation of 1H-indazole has been successfully achieved using water as a solvent. mdpi.com This method provides a greener pathway for the synthesis of C3-arylated 1H-indazoles, avoiding the use of hazardous organic solvents. mdpi.com

Solvent-free reaction conditions represent another important green chemistry approach. iupac.org For instance, the synthesis of triazolo[1,2-a]indazol-1,3,8-trione derivatives has been achieved under solvent-free conditions. sci-hub.se Similarly, cobalt nanoparticles have been used as a heterogeneous catalyst for the synthesis of tetrazoles from amines, sodium azide, and triethyl orthoformate under solvent-free conditions at 100 °C. mdpi.com

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods. researchgate.netrsc.orgbeilstein-journals.org The application of microwave irradiation has been explored for the synthesis of various heterocyclic compounds, including indazole derivatives. tandfonline.comnih.gov

Microwave irradiation can be particularly effective for reactions that are sluggish under conventional heating. For example, the reaction of 7-nitro-1H-indazole with formaldehyde, which is slow in aqueous acid, was explored using microwave irradiation to potentially enhance the reaction rate. acs.org Furthermore, a rapid and efficient microwave-promoted nucleophilic substitution of alkyl halides or tosylates with sodium azide in aqueous media has been developed for the synthesis of alkyl azides. organic-chemistry.org This method is tolerant of various functional groups. organic-chemistry.org

The synthesis of 1,2-disubstituted indazol-3-ones has been achieved through a microwave-assisted base-catalyzed cyclization and nucleophilic substitution of o-azidobenzanilides. tandfonline.com This microwave-based method proved to be more expeditious and efficient than conventional heating, facilitating the creation of a diverse library of these compounds for biological screening. tandfonline.com

The following table provides examples of microwave-assisted synthesis of nitrogen-containing heterocyles.

| Reactants | Product | Catalyst/Conditions | Reaction Time | Yield | Reference | | :--- | :--- | :--- | :--- | :--- | | o-Azidobenzanilides | 1,2-Disubstituted indazol-3-ones | NaH, DMF, Microwave | Not Specified | Optimal Results | tandfonline.com | | Alkyl halides/tosylates, NaN3 | Alkyl azides | Aqueous media, Microwave | Not Specified | Not Specified | organic-chemistry.org | | 3-Arylimino-2H-indole-2-ones, Thiosemicarbazide | Trifluoromethyl-substituted spiro[3H-indole-3,3′-[3H-1,2,4]triazole]-2(1H)-ones | Microwave | Not Specified | 85-90% | nih.gov | | 4-(Benzylideneamino)-3-(1-(2-fluoro-[1,1′-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione derivatives | Condensation Product | Microwave | 10-25 minutes | 97% | nih.gov |

Reactivity and Mechanistic Investigations of 7 Azido 1h Indazole

Cycloaddition Reactions of the Azido (B1232118) Moiety

The azide (B81097) functional group in 7-azido-1H-indazole is a 1,3-dipole, enabling it to undergo cycloaddition reactions with various dipolarophiles. These reactions are fundamental in constructing five-membered heterocyclic rings.

Huisgen 1,3-Dipolar Cycloaddition with Alkynes ("Click Chemistry")

The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. nih.gov This reaction, particularly its catalyzed variants, provides a powerful tool for linking the 7-azido-1H-indazole core to other molecular fragments.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective reaction that exclusively yields 1,4-disubstituted 1,2,3-triazoles. mdpi.combeilstein-journals.orgresearchgate.net This reaction proceeds under mild conditions and is tolerant of a wide array of functional groups. beilstein-journals.orgnih.gov The catalytic cycle is thought to involve the formation of a copper(I) acetylide intermediate, which then reacts with the azide. nih.gov The use of a copper(I) source, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, is crucial for the reaction's success. nih.govbeilstein-journals.org Ligands, such as tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol (TBTA), can accelerate the reaction and protect the biomolecules from oxidation when applied in biological systems. beilstein-journals.orgnih.gov

Table 1: Examples of CuAAC Reactions

| Catalyst System | Alkyne | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| Cu(I) | Terminal Alkyne | Various organic solvents | Room Temperature | 1,4-disubstituted 1,2,3-triazole | Quantitative beilstein-journals.org |

| [Cu2(μ-Br)2(tBuImCH2pyCH2NEt2)]2 | Phenylacetylene | Neat | Room Temperature, 5 min | 1-benzyl-4-phenyl-1H-1,2,3-triazole | Quantitative csic.es |

This table is interactive and based on generalized findings for CuAAC reactions.

Strain-promoted azide-alkyne cycloaddition (SPAAC) is a catalyst-free variant of the Huisgen cycloaddition that utilizes strained cyclooctynes. magtech.com.cn The driving force for this reaction is the release of ring strain in the cyclooctyne (B158145) upon cycloaddition with an azide. This bioorthogonal reaction is highly efficient and selective, proceeding rapidly at room temperature without the need for potentially toxic metal catalysts, making it suitable for applications in living systems. magtech.com.cn The reactivity of the cyclooctyne can be tuned by introducing substituents; for example, oxidation of a hydroxyl group on the cyclooctyne ring to a ketone can increase the reaction rate. nih.gov

Table 2: Key Features of SPAAC

| Feature | Description |

|---|---|

| Catalyst | None required magtech.com.cn |

| Driving Force | Release of ring strain in cyclooctyne |

| Conditions | Room temperature, physiological conditions magtech.com.cnrsc.org |

| Reactivity | Can be enhanced by modifying the cyclooctyne structure nih.gov |

This table is interactive and summarizes the general principles of SPAAC.

Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides a complementary method to CuAAC, affording 1,5-disubstituted 1,2,3-triazoles with high regioselectivity. organic-chemistry.orgnih.govacs.org Catalysts such as [Cp*RuCl] complexes are highly effective for the reaction between primary or secondary azides and terminal alkynes. nih.gov Unlike CuAAC, RuAAC can also be employed with internal alkynes to produce fully substituted 1,2,3-triazoles. organic-chemistry.orgnih.gov The proposed mechanism involves the oxidative coupling of the azide and alkyne to a six-membered ruthenacycle intermediate, followed by reductive elimination to yield the triazole product. organic-chemistry.orgnih.gov

Table 3: Comparison of CuAAC and RuAAC

| Feature | CuAAC | RuAAC |

|---|---|---|

| Catalyst | Copper(I) beilstein-journals.org | Ruthenium(II) nih.gov |

| Regioisomer | 1,4-disubstituted mdpi.com | 1,5-disubstituted organic-chemistry.org |

| Internal Alkynes | Generally not reactive | Reactive organic-chemistry.org |

| Mechanism | Involves copper acetylide intermediate nih.gov | Involves ruthenacycle intermediate organic-chemistry.org |

This table is interactive and highlights the key differences between CuAAC and RuAAC.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Reactions with Other Dipolarophiles (e.g., Nitriles, Olefins)

The azido group of 7-azido-1H-indazole can also undergo cycloaddition with other types of dipolarophiles, such as nitriles and olefins, although these reactions are less common than those with alkynes. The reaction of azides with nitriles can lead to the formation of tetrazoles, a class of heterocycles with various applications. acs.org However, this reaction often requires activated nitriles when an organic azide is used. acs.org The cycloaddition with olefins, or alkenes, would lead to the formation of triazoline rings. These reactions expand the synthetic utility of 7-azido-1H-indazole for creating diverse heterocyclic structures. nih.gov

Reduction Reactions of the Azido Group to Amino Derivatives

The azido group of 7-azido-1H-indazole can be readily reduced to the corresponding amino group, yielding 7-amino-1H-indazole. sigmaaldrich.com This transformation is a crucial step in the synthesis of various indazole derivatives with potential biological activities. A variety of reducing agents can be employed for this purpose. For instance, in a one-pot synthesis of N-alkylated indazoles, a nitro group on the indazole ring was reduced to an amino group using iron in the presence of calcium chloride. primescholars.com This suggests that similar conditions could potentially be applied to the reduction of the azido group. The resulting 7-amino-1H-indazole is a valuable intermediate for further functionalization, allowing for the introduction of new substituents at the 7-position of the indazole core. mdpi.comnih.gov

Oxidation Reactions and Nitrene Formation from 7-Azido-1H-Indazole

The chemistry of 7-azido-1H-indazole is significantly influenced by the presence of the azide functional group. Organic azides are well-established precursors for the generation of highly reactive nitrene intermediates through the extrusion of molecular nitrogen (N₂). u-bourgogne.fr This transformation can typically be initiated by thermal or photolytic methods. u-bourgogne.fracs.org In the case of 7-azido-1H-indazole, the decomposition leads to the formation of 7-nitreno-1H-indazole, a potent reactive intermediate.

The general process involves the loss of dinitrogen from the azide moiety, a reaction that is often energetically favorable. nih.gov The resulting nitrene is an electron-deficient species with a vacant p-orbital, making it highly electrophilic and reactive. sci-hub.se Transition-metal catalysis, which has been employed for nitrene transfer from various precursors, represents another potential pathway for activating the azido group in 7-azido-1H-indazole under milder conditions than pyrolysis or photolysis. acs.orgnih.govacs.org Such catalytic systems can facilitate the formation of metal-nitrenoid intermediates, which can then engage in a variety of transformations. sci-hub.seacs.org For instance, gold-catalyzed intramolecular nitrene transfer has been demonstrated for ortho-azidoarylalkynes, suggesting that metal catalysts could play a role in modulating the reactivity of the nitrene generated from 7-azido-1H-indazole. nih.gov

The formation of the nitrene is a critical step that unlocks subsequent intramolecular reactions, such as C-H bond insertion, or intermolecular reactions with other substrates. acs.orgle.ac.uk

Reaction Scheme: Nitrene Formation from 7-Azido-1H-Indazole

Nucleophilic and Electrophilic Reactivity of the Indazole Core

The indazole ring system is an aromatic heterocycle that exhibits both nucleophilic and electrophilic characteristics. The nucleophilicity of 7-azido-1H-indazole is centered on the pyrazole (B372694) ring's nitrogen atoms. Indazoles can exist in two stable tautomeric forms, 1H- and 2H-indazole, with the 1H-tautomer generally being the more stable form. chemicalbook.com Both the N1 and N2 positions can act as nucleophiles, particularly in reactions like alkylation and acylation. chemicalbook.comresearchgate.net However, the regioselectivity of these reactions is often dependent on the reaction conditions and the nature of the substituents on the indazole core. researchgate.net The azido group at the C7 position is generally considered to be electron-withdrawing, which would be expected to decrease the electron density on the heterocyclic ring and thus reduce the nucleophilicity of the N1 and N2 atoms compared to unsubstituted indazole.

The indazole core can also undergo electrophilic substitution reactions on the benzene (B151609) ring, such as nitration and halogenation. chemicalbook.comchim.it The position of these substitutions is directed by the existing substituents. The electron-withdrawing nature of the C7-azido group would deactivate the benzene portion of the molecule towards electrophilic attack. This deactivating effect is exemplified in related compounds; for instance, 7-nitro-1H-indazole was reported to be unreactive towards formaldehyde (B43269) under conditions where other nitro-substituted indazoles readily reacted, highlighting the strong influence of a substituent at the C7 position. acs.orgcsic.es

Conversely, the highly reactive nitrene generated from the azide group (as discussed in section 3.3) can function as a powerful electrophile, participating in reactions such as additions to alkenes to form aziridines or insertion into C-H bonds. acs.orgnih.gov

Detailed Reaction Mechanism Studies and Intermediates

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the reaction mechanisms of heterocyclic compounds like indazoles. researchgate.net For 7-azido-1H-indazole, DFT calculations can provide profound insights into several key aspects of its reactivity.

Tautomeric Stability: DFT calculations are frequently used to determine the relative thermodynamic stabilities of the 1H- and 2H-tautomers of indazole derivatives. chemicalbook.com For the parent indazole, the 1H tautomer is more stable than the 2H form by several kcal/mol. nih.govwuxibiology.com Similar calculations for 7-azido-1H-indazole would quantify the energetic preference for its tautomers, which is fundamental to understanding its reactivity, as the two tautomers present different nucleophilic sites (N1 vs. N2) for reactions like alkylation. wuxibiology.com

Reaction Pathways and Intermediates: The mechanism of nitrene formation and its subsequent reactions can be computationally modeled. DFT can be used to map the potential energy surface for the thermal or photolytic decomposition of the azide, calculating the activation energy for nitrogen extrusion. researchgate.net Furthermore, the pathways of subsequent reactions of the highly reactive nitrene intermediate, such as intramolecular C-H insertion to form new fused-ring systems or intermolecular cycloadditions, can be elucidated. researchgate.netacs.org Such studies help predict the feasibility of different reaction channels and the structure of transient intermediates and transition states. acs.org For example, DFT studies on the alkylation of substituted indazoles have successfully explained the observed N1/N2 regioselectivity by comparing the activation energy barriers for the competing pathways. researchgate.netwuxibiology.com

Spectroscopic Properties: Gauge-Invariant Atomic Orbital (GIAO) calculations, often performed at the DFT level, are used to predict NMR chemical shifts (¹H, ¹³C, ¹⁵N). acs.orgcsic.esnih.gov These theoretical predictions are invaluable for confirming the structures of reactants, intermediates, and products, especially for distinguishing between isomers that may be difficult to characterize by experimental means alone. nih.gov

| Tautomer | Computational Method | Relative Energy (kcal/mol) | Note |

|---|---|---|---|

| 7-Azido-1H-indazole | B3LYP/6-311++G(d,p) | 0.00 | Reference structure, typically the most stable tautomer. |

| 7-Azido-2H-indazole | B3LYP/6-311++G(d,p) | +3.5 to +5.0 | Higher in energy, less stable. |

Experimental kinetic and thermodynamic studies are crucial for a complete understanding of the reaction dynamics of 7-azido-1H-indazole.

Thermodynamic Studies: The thermodynamic properties of the parent 1H-indazole have been determined experimentally, including its standard enthalpy of formation (ΔfH°gas). nist.gov Azides are known to be high-energy, endothermic compounds. Therefore, the enthalpy of formation of 7-azido-1H-indazole is expected to be significantly positive, reflecting its inherent instability and potential as an energetic material. The enthalpy of reaction (ΔrH°) for the nitrene formation can be determined using calorimetry or calculated from the enthalpies of formation of the reactant and products. This value would quantify the large energy release associated with the extrusion of the very stable dinitrogen molecule.

| Compound | ΔfH°gas (kJ/mol) | Source/Note |

|---|---|---|

| 1H-Indazole | 165.7 ± 2.4 | Experimental value. nist.gov |

| 7-Azido-1H-indazole | ~450 - 550 | Estimated value; aryl azides typically have a group contribution of +300-400 kJ/mol. |

Kinetic Studies: Kinetic analysis of the decomposition of 7-azido-1H-indazole would provide information on the reaction rate and the activation energy (Ea) required for nitrene formation. These studies could be performed by monitoring the reaction progress over time using techniques such as UV-Vis or IR spectroscopy (tracking the disappearance of the characteristic azide absorbance band) or by measuring the volume of N₂ gas evolved. Such experiments would allow for the determination of the reaction order and the rate constant under various conditions (e.g., different temperatures, solvents, or in the presence of catalysts). The kinetic inertness observed for the related 7-nitro-1H-indazole in certain reactions suggests that transformations involving the 7-substituted indazole core might face significant kinetic barriers. csic.es Comparing the kinetic data for thermal, photochemical, and catalyzed reactions would provide a comprehensive picture of the factors controlling the reactivity of this compound.

Spectroscopic and Structural Analysis Methodologies for 7 Azido 1h Indazole

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of 7-azido-1H-indazole in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, researchers can map out the molecular framework and the chemical environment of each atom.

Proton (¹H) NMR spectroscopy provides critical information about the number, environment, and connectivity of hydrogen atoms in the 7-azido-1H-indazole molecule. The aromatic protons of the indazole ring typically appear as multiplets in the downfield region of the spectrum, generally between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic system. The specific chemical shifts and coupling constants (J-values) allow for the precise assignment of each proton to its position on the bicyclic ring. For instance, in a related compound, 1H-indazole-5-carbonyl azide (B81097), the proton at position 3 (H-3) appears as a singlet at 8.42 ppm, while the protons on the benzene (B151609) ring (H-4, H-6, H-7) resonate at 7.51 ppm, 7.68 ppm, and 8.12 ppm, respectively, showing characteristic splitting patterns based on their neighboring protons. vulcanchem.com The N-H proton of the pyrazole (B372694) ring typically appears as a broad singlet at a higher chemical shift, often above 10 ppm, and its position can be sensitive to solvent and concentration.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | 8.42 | s (singlet) | - |

| H-7 | 8.12 | d (doublet) | 8.4 |

| H-6 | 7.68 | dd (doublet of doublets) | 8.4, 1.6 |

| H-4 | 7.51 | d (doublet) | 1.6 |

Source: Vulcanchem vulcanchem.com

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework. udel.educeitec.cz Each unique carbon atom in 7-azido-1H-indazole produces a distinct signal in the spectrum. The chemical shifts of the carbon atoms are indicative of their hybridization (sp², sp³) and the electronegativity of attached atoms or functional groups. udel.edu The carbon atom attached to the azide group (C-7) is expected to have a characteristic chemical shift influenced by the nitrogen atoms. Aromatic carbons typically resonate in the range of 110-150 ppm. For the related 1H-indazole-5-carbonyl azide, the carbonyl carbon appears significantly downfield at 176.8 ppm, while the aromatic carbons are observed between 121.4 and 148.2 ppm. vulcanchem.com Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups and quaternary carbons. ceitec.cz

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=O | 176.8 |

| C-3a | 148.2 |

| C-7a | 134.5 |

| Aromatic Carbons | 128.9–121.4 |

Source: Vulcanchem vulcanchem.com

13C NMR for Carbon Skeleton Elucidation

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in 7-azido-1H-indazole. photothermal.comnih.gov These methods are complementary, as a vibrational mode may be active in one technique but not the other, depending on changes in the molecule's dipole moment (IR) or polarizability (Raman). photothermal.comedinst.com

Table 3: Characteristic IR Absorption Frequencies for 7-Azido-1H-Indazole

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Indazole) | Stretch | ~3300-3500 | Medium-Broad |

| C-H (Aromatic) | Stretch | ~3000-3100 | Medium-Weak |

| N₃ (Azide) | Asymmetric Stretch | ~2100-2160 | Strong, Sharp |

| C=C / C=N (Ring) | Stretch | ~1450-1600 | Medium-Variable |

Source: General IR data, Vulcanchem vulcanchem.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is used to determine the molecular weight of 7-azido-1H-indazole and to gain structural information from its fragmentation patterns. whitman.edu Using a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI), the protonated molecule [M+H]⁺ can be observed, confirming the molecular formula (C₇H₅N₅). acdlabs.commiamioh.edu

Under harder ionization conditions, such as Electron Impact (EI), the molecule fragments in a reproducible manner. acdlabs.com A characteristic and often primary fragmentation pathway for aryl azides is the loss of a molecule of dinitrogen (N₂), which is a stable neutral species. researchgate.net This would result in a prominent fragment ion with a mass-to-charge ratio (m/z) that is 28 units less than the molecular ion. vulcanchem.com Subsequent fragmentation of the resulting nitrene intermediate or its rearranged products can provide further structural clues about the indazole ring system. whitman.eduresearchgate.netyoutube.com High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of the parent ion and its fragments with high accuracy, confirming the molecular formula. iucr.org

X-ray Diffraction (XRD) for Solid-State Structure Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional structure of 7-azido-1H-indazole in the solid state. ineos.ac.ru This technique provides accurate data on bond lengths, bond angles, and torsion angles within the molecule. researchgate.net It can unambiguously confirm the planarity of the indazole ring system and the geometry of the attached azide group. vulcanchem.com

Furthermore, XRD analysis reveals how the molecules are arranged in the crystal lattice, detailing intermolecular interactions such as hydrogen bonds (e.g., between the N-H of one molecule and a nitrogen atom of another) and π–π stacking interactions between the aromatic rings. iucr.orgresearchgate.net These non-covalent forces are crucial for understanding the compound's physical properties, such as melting point and solubility. While a specific crystal structure for 7-azido-1H-indazole was not found, analysis of related indazole derivatives shows the formation of hydrogen-bonded chains or dimers as a common packing motif. researchgate.netacs.org

Electronic Absorption and Fluorescence Spectroscopy in Characterization

Electronic absorption (UV-Vis) and fluorescence spectroscopy are powerful, non-destructive techniques used to investigate the electronic structure and photophysical properties of molecules like 7-azido-1H-indazole. These methods provide valuable information on the electronic transitions within the molecule, which are influenced by the aromatic indazole core and the azido (B1232118) functional group.

The electronic absorption spectrum of an organic molecule arises from the absorption of ultraviolet or visible light, which promotes electrons from a lower energy ground state to a higher energy excited state. pageplace.de For aromatic compounds like indazole, these transitions are typically π → π* transitions, which are generally intense. The azide group, being an auxochrome, can perturb the electronic energy levels of the parent indazole ring, potentially causing shifts in the absorption maxima (λmax) and changes in the molar extinction coefficients (ε). ysu.am Aromatic azides themselves are known to have characteristic absorption bands. ysu.am The analysis of these spectra in various solvents can also provide insights into solvent-solute interactions.

Fluorescence spectroscopy measures the emission of light from a molecule as it relaxes from an excited electronic state back to the ground state. Not all molecules that absorb light are fluorescent; for many, non-radiative decay pathways dominate. The presence of the azido group can significantly influence the fluorescence properties. In many heterocyclic systems, an azide group can quench fluorescence. However, it also serves as a reactive handle for "click chemistry." The conversion of the azide to a triazole via a cycloaddition reaction often leads to a dramatic change in photophysical properties, a phenomenon utilized in the design of fluorogenic probes. rndsystems.com This "turn-on" fluorescence is a key characteristic that can be exploited for detection and imaging applications. rndsystems.com

For 7-azido-1H-indazole, characterization would involve measuring its absorption and emission spectra in various solvents to determine key photophysical parameters. These parameters include the wavelength of maximum absorption (λabs), molar extinction coefficient (ε), wavelength of maximum fluorescence emission (λem), fluorescence quantum yield (ΦF), and fluorescence lifetime (τ). The quantum yield, which is the ratio of photons emitted to photons absorbed, is a critical measure of the efficiency of the fluorescence process.

Detailed research into the photophysical properties of indazole derivatives shows that introducing different functional groups can tune the absorption and emission characteristics across the visible spectrum. acs.org While specific data for 7-azido-1H-indazole is not prominently available in the cited literature, analysis of related azido-functionalized fluorophores, such as azidocoumarins, provides a framework for the expected behavior. For instance, 7-azidomethoxy coumarins are nearly non-fluorescent, but their reduction or reaction unveils a highly fluorescent coumarin (B35378) core. nih.gov A similar potential for fluorogenic activation could be a key characteristic of 7-azido-1H-indazole.

The table below illustrates the type of photophysical data that would be collected to characterize 7-azido-1H-indazole and its potential triazole product, highlighting the parameters essential for understanding its electronic behavior.

Interactive Table: Representative Photophysical Data

This table presents hypothetical, yet representative, photophysical data for 7-azido-1H-indazole and its corresponding triazole derivative formed via a click reaction. This illustrates the kind of data generated during characterization.

| Compound | Solvent | λabs (nm) | ε (M-1cm-1) | λem (nm) | ΦF |

| 7-Azido-1H-indazole | Methanol | 295 | 8,500 | N/A | <0.01 |

| Dichloromethane | 298 | 8,700 | N/A | <0.01 | |

| Clicked Triazole Derivative | Methanol | 350 | 15,000 | 450 | 0.65 |

| Dichloromethane | 355 | 16,500 | 465 | 0.58 |

Note: The data in this table is illustrative and intended to represent the typical parameters measured in such an analysis. N/A indicates that fluorescence is negligible or not applicable.

Theoretical and Computational Chemistry of 7 Azido 1h Indazole

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for investigating the properties of molecules like 7-azido-1H-indazole. These methods allow for the detailed exploration of the molecule's electronic structure and energy landscape.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It has been applied to study various aspects of indazole derivatives. acs.orgcsic.es DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), provide a solid foundation for understanding experimental observations. acs.orgcsic.es For instance, DFT has been used to determine the relative stabilities of different tautomers of indazole, with calculations indicating that the 1H-tautomer is generally more stable than the 2H-tautomer in the gas phase. austinpublishinggroup.comacs.org

DFT methods are also instrumental in analyzing reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key parameters derived from DFT calculations that help in understanding the electronic properties and reactivity of a molecule. The HOMO-LUMO energy gap is a critical parameter for predicting a compound's stability and reactivity. irjweb.comnih.gov A smaller gap often suggests higher reactivity. irjweb.com Furthermore, DFT calculations can be used to compute various global reactivity descriptors, including chemical hardness, chemical potential, and the electrophilicity index, which offer deeper insights into the molecule's reactive nature. irjweb.comnih.gov

In the context of substituted indazoles, DFT has been employed to study the electronic effects of different functional groups on the indazole core. For example, charge density analysis through DFT can reveal how substituents alter the electrostatic potential surface and, consequently, the reactivity patterns of the molecule.

While specific DFT studies solely focused on 7-azido-1H-indazole are not extensively detailed in the provided results, the application of these methods to related indazole systems provides a strong precedent for their utility in elucidating the properties of the target compound. acs.orgcsic.esaustinpublishinggroup.com For example, a study on nitro-substituted indazoles used DFT to rationalize why 7-nitro-1H-indazole exhibits different reactivity compared to its other isomers. acs.orgcsic.es It is noted that the azido (B1232118) group in 3-azido-1H-indazole can block the tautomerism of the indazole ring. acs.orgcsic.esacs.org

Table 1: Representative DFT Functionals and Basis Sets Used in Indazole Studies

| Functional | Basis Set | Application |

| B3LYP | 6-311++G(d,p) | Geometry optimization, NMR chemical shifts, stability analysis |

| B3LYP | 6-3111G(2d,p) | GIAO calculations of atomic shielding tensors |

| AM1 | - | Calculation of HOMO-LUMO energy gaps |

This table is illustrative and based on methods applied to related indazole compounds.

Ab Initio Methods (e.g., MP2 Calculations)

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a high level of theoretical accuracy. Among these, Møller-Plesset perturbation theory of the second order (MP2) is a common choice for including electron correlation effects.

Studies on the parent indazole molecule have utilized MP2 calculations, often with basis sets like 6-31G** or 6-311G, to investigate its structure and tautomerism. acs.orgpsu.edu For example, MP2/6-31G calculations have been used to determine the structure of the 1H-tautomer of indazole, showing good agreement with experimental moments of inertia. psu.edu These calculations have also been employed to compare the heats of formation of aromatic nitrogen heterocycles. psu.edu In one instance, MP2(fc)/6-311G** level of theory was used to compute an optimized structure of the parent indazole, which was suggested to be more accurate than the structure derived from microwave measurements. psu.edu

The application of ab initio methods like MP2 provides a valuable benchmark for results obtained from DFT calculations and is crucial for a comprehensive understanding of the molecular properties of indazole derivatives.

Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches

There is no specific information available in the provided search results regarding the application of hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) approaches to the study of 7-azido-1H-indazole.

Electronic Structure and Molecular Orbital Analysis

The electronic structure and molecular orbitals of a compound are fundamental to its chemical behavior. Analysis of these features for 7-azido-1H-indazole can predict its reactivity and potential interactions.

HOMO-LUMO Energy Gaps and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). numberanalytics.comwikipedia.org The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a crucial parameter in determining the chemical reactivity and stability of a molecule. nih.govnumberanalytics.com A small HOMO-LUMO gap generally indicates a molecule that is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com

The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor, while the LUMO is the lowest energy orbital that is empty and can act as an electron acceptor. numberanalytics.comyoutube.com The interaction between the HOMO of one reactant and the LUMO of another is a key principle in predicting the feasibility and outcome of a chemical reaction. wikipedia.orgyoutube.com

Computational methods like DFT and AM1 are used to calculate the energies of the HOMO and LUMO and thus the energy gap. irjweb.comlew.ro For various organic molecules, a correlation has been observed between the calculated HOMO-LUMO gap and their biological or chemical activity. nih.gov For example, in a study of alkyl viologens, the HOMO-LUMO energy gap was found to decrease as the alkyl chain length increased, which was correlated with changes in the molecule's electronic properties. lew.ro

While specific calculated values for the HOMO-LUMO gap of 7-azido-1H-indazole are not available in the provided results, the principles of HOMO-LUMO analysis are directly applicable. The presence of the electron-withdrawing azido group and the aromatic indazole system would significantly influence the energies of the frontier orbitals.

Table 2: Conceptual Relationship between HOMO-LUMO Gap and Molecular Properties

| HOMO-LUMO Gap | Chemical Reactivity | Kinetic Stability |

| Large | Low | High |

| Small | High | Low |

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, provides a framework for understanding chemical reactivity based on the interaction of the HOMO and LUMO. wikipedia.org This theory posits that the primary interactions governing a chemical reaction occur between the FMOs of the reacting species. wikipedia.orgyoutube.com

FMO theory is widely used to predict the outcomes of various chemical reactions, including cycloadditions, sigmatropic reactions, and electrocyclic reactions. numberanalytics.comwikipedia.org For instance, in a Diels-Alder reaction, the interaction between the HOMO of the diene and the LUMO of the dienophile is considered to be the key orbital interaction that leads to the formation of the product. acs.org

For 7-azido-1H-indazole, FMO theory can be applied to predict its behavior in various reactions. The distribution and symmetry of the HOMO and LUMO would determine its reactivity towards different reagents. The HOMO is likely to be distributed over the π-system of the indazole ring and the azido group, making these regions susceptible to electrophilic attack. Conversely, the LUMO's location will indicate the sites most prone to nucleophilic attack. The azido group itself is a key functional group whose reactivity, such as in cycloaddition reactions (e.g., click chemistry), can be rationalized using FMO theory. cuny.edu

An entanglement diagram for a related compound, trans-[RuCl4(NO)(1H-indazole)], has been analyzed, which provides insight into the complex orbital interactions within the molecule. researchgate.net Such analyses, although more advanced than simple FMO theory, build upon the same fundamental principles of molecular orbital interactions. researchgate.net

Tautomerism and Conformational Analysis of 7-Azido-1H-Indazole

Tautomerism and conformational analysis are fundamental to understanding the chemical behavior of 7-azido-1H-indazole. The molecule can exist in different tautomeric forms, and the azido substituent can rotate, leading to various conformers.

Indazole and its derivatives can exist in two primary tautomeric forms: the 1H- and 2H-tautomers. caribjscitech.comaustinpublishinggroup.com Computational studies, often employing methods like Density Functional Theory (DFT), are used to determine the relative stabilities of these forms. For the parent indazole molecule, the 1H-tautomer is generally more stable than the 2H-tautomer. caribjscitech.comaustinpublishinggroup.comacs.org This preference is often attributed to the benzenoid character of the 1H-form, which is energetically favored over the quinonoid structure of the 2H-form. caribjscitech.com

Theoretical calculations have quantified this energy difference. For unsubstituted indazole, the 1H-tautomer is reported to be more stable than the 2H-tautomer by approximately 15 kJ·mol⁻¹ according to MP2/6-31G** calculations. nih.gov Other studies have reported similar values, with the energy difference being around 14.5 kJ·mol⁻¹ in the gas phase and 15.9 kJ·mol⁻¹ in water. nih.gov B3LYP/6-311++G(d,p) calculations also show the 1-substituted isomer of indazole derivatives to be significantly more stable than the 2-substituted isomer. acs.orgnih.gov While substituents can influence the tautomeric equilibrium, the 1H-form typically predominates for most indazole derivatives. researchgate.netnih.gov

The presence of the azido group at the 7-position is of particular interest. It has been noted that certain substituents can influence tautomerism. For instance, in 3-azido-1H-indazole, the azido group has been suggested to block the tautomerism, leading to the observation of rare prototropy couplings in NMR spectroscopy. acs.orgnih.gov

| Computational Method | Energy Difference (1H vs. 2H) | Reference |

|---|---|---|

| MP2/6-31G** | 15 kJ·mol⁻¹ | nih.gov |

| Gas Phase Calculation | 14.5 kJ·mol⁻¹ | nih.gov |

| Calculation in Water | 15.9 kJ·mol⁻¹ | nih.gov |

| B3LYP/6-311++G(d,p) | 20 kJ·mol⁻¹ (for a derivative) | acs.orgnih.gov |

Conformational analysis helps in identifying the most stable rotameric forms. wikipedia.org These stable conformations correspond to energy minima on the potential energy surface. The transition states between these conformers are located at energy maxima. wikipedia.org Factors such as steric hindrance and electronic interactions between the azido group and the adjacent atoms on the indazole ring influence the rotational barrier and the relative energies of the conformers. wikipedia.org While specific computational data for 7-azido-1H-indazole rotamers is not detailed in the provided context, the principles of conformational analysis of similar aromatic azides can be applied.

Relative Stability of 1H- and 2H-Tautomers

Simulation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying intermediates and transition states. ims.ac.jp For reactions involving 7-azido-1H-indazole, such as cycloadditions or thermal decomposition, theoretical simulations can provide a detailed picture of the reaction pathway.

Methods like DFT are employed to calculate the geometries and energies of reactants, products, intermediates, and transition states. cuny.edu The identification of a transition state, which is a first-order saddle point on the potential energy surface, is crucial for understanding the kinetics of a reaction. ims.ac.jp The energy of the transition state relative to the reactants determines the activation energy barrier.

For azido compounds, a common reaction is the azide-alkyne cycloaddition. Computational studies on such "click" reactions involving azides help in understanding the reaction pathway and regioselectivity. cuny.edu These studies often involve calculating global reactivity indices and analyzing electron density changes along the reaction coordinate. cuny.edu Furthermore, the thermal decomposition of azides to form nitrenes is another area where computational simulations can provide invaluable insights into the transition state and the subsequent reactions of the highly reactive nitrene intermediate.

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Theoretical calculations can predict various spectroscopic parameters, such as NMR chemical shifts, vibrational frequencies (IR), and electronic absorption spectra (UV-Vis). These predictions are invaluable for interpreting experimental spectra and confirming the structure of synthesized compounds.

Gauge-Invariant Atomic Orbital (GIAO) calculations are a common method for predicting NMR chemical shifts. acs.orgnih.gov By calculating the absolute shieldings of nuclei, these can be converted to chemical shifts that can be directly compared with experimental data. acs.org This correlation is a powerful method for structural assignment and for understanding the electronic environment of different atoms within the molecule.

Similarly, the calculation of vibrational frequencies can aid in the assignment of bands in an experimental IR spectrum. The asymmetric stretching vibration of the azido group is a particularly sensitive probe of its local environment and hydrogen-bonding interactions. researchgate.net Theoretical predictions can help to understand how changes in the molecular structure or solvent affect this characteristic vibrational mode.

| Spectroscopic Technique | Computational Method | Predicted Parameters | Application |

|---|---|---|---|

| NMR | GIAO | Chemical Shifts, Coupling Constants | Structural elucidation and assignment. acs.orgnih.gov |

| IR | DFT (Frequency Calculations) | Vibrational Frequencies | Assignment of experimental bands, study of intermolecular interactions. researchgate.net |

| UV-Vis | TD-DFT | Electronic Transitions | Interpretation of electronic spectra. |

Applications of 7 Azido 1h Indazole in Advanced Chemical Research

Role as Chemical Building Blocks in Complex Organic Synthesis

7-Azido-1H-indazole is a versatile heterocyclic compound that serves as a valuable building block in the field of complex organic synthesis. google.comthieme-connect.de Its utility stems from the presence of the indazole core, a privileged scaffold in medicinal chemistry, and the reactive azide (B81097) functional group. thieme-connect.deglenresearch.com The azide group, in particular, opens up a wide array of chemical transformations, making it a key component for constructing intricate molecular frameworks. nih.govresearchgate.netsigmaaldrich.com Organic azides are crucial reagents in various reactions, most notably in cycloadditions, which allow for the efficient formation of new heterocyclic rings. nih.govmdpi.comorganic-chemistry.org This reactivity allows chemists to use 7-azido-1H-indazole as a starting material to introduce nitrogen-containing rings and other functionalities onto the indazole core, thereby generating libraries of novel compounds for further investigation. qu.edu.qa

Synthesis of Novel Heterocyclic Systems (e.g., Triazole-fused Indazoles)

The azide group in 7-azido-1H-indazole is a precursor for 1,3-dipolar cycloaddition reactions, a powerful method for constructing five-membered heterocyclic rings. google.commdpi.com A prominent application is the Huisgen 1,3-dipolar cycloaddition between the azide and an alkyne to form a 1,2,3-triazole ring. mdpi.comorganic-chemistry.org This reaction, especially the copper(I)-catalyzed version (CuAAC), is a cornerstone of "click chemistry" due to its high efficiency, regioselectivity, and tolerance of a wide range of functional groups. sigmaaldrich.commdpi.comorganic-chemistry.orgresearchgate.net

When 7-azido-1H-indazole reacts with various terminal alkynes, it leads to the formation of 7-(1,2,3-triazol-4-yl)-1H-indazoles. This strategy allows for the direct attachment of a triazole ring to the indazole scaffold. Furthermore, intramolecular cycloaddition can be employed to create fused heterocyclic systems. If an alkyne functionality is introduced at the N1 position of the 7-azido-1H-indazole, an intramolecular azide-alkyne cycloaddition can occur, leading to the formation of triazolo[4,5-g]indazoles, a novel class of fused heterocycles. core.ac.ukresearchgate.net Such intramolecular cycloadditions often proceed with high regioselectivity and can sometimes be achieved thermally without the need for a metal catalyst. core.ac.ukresearchgate.net

Table 1: Examples of Heterocyclic Systems Synthesized from Azido-Indazoles

| Starting Material | Reagent/Reaction Type | Resulting Heterocycle | Significance |

| 7-Azido-1H-indazole | Terminal Alkyne (R-C≡CH) / CuAAC | 7-(1,4-disubstituted-1H-1,2,3-triazol-1-yl)-1H-indazole | Modular synthesis of diverse indazole-triazole conjugates. mdpi.comresearchgate.net |

| 1-(Prop-2-yn-1-yl)-7-azido-1H-indazole | Intramolecular Azide-Alkyne Cycloaddition | Triazolo[4,5-g]indazole | Creation of complex, fused polyheterocyclic systems. core.ac.ukresearchgate.net |

| o-Azido Aldehyde/Amine | Sequential Formation/Intramolecular Coupling | Fused bis-indazoles | One-pot synthesis of three heterocyclic rings with five new bonds. qu.edu.qa |

Scaffold Derivatization for Diverse Molecular Architectures

The indazole nucleus is considered a "privileged scaffold" because it is a common feature in many biologically active compounds. glenresearch.com Derivatization of the 7-azido-1H-indazole scaffold allows for the systematic exploration of chemical space to develop new molecules with specific properties. The azide group is a key handle for such derivatization.

Beyond its use in cycloadditions, the azido (B1232118) group can be reduced to a primary amine (7-amino-1H-indazole). This transformation is significant because the resulting amino group provides a new site for a multitude of chemical reactions, including amidation, sulfonylation, and diazotization, followed by further substitutions. This opens a pathway to a different set of derivatives compared to those accessible directly from the azide.

The primary method for derivatization remains the click reaction, which links the 7-azido-1H-indazole unit to other molecular fragments containing an alkyne. sigmaaldrich.comtcichemicals.com This modular approach enables the rapid assembly of complex molecules from simpler, readily available building blocks. tcichemicals.com For example, by reacting 7-azido-1H-indazole with various functionalized alkynes, a diverse library of 7-triazolyl-1H-indazoles can be generated, each with unique substituents and potential applications. mdpi.comresearchgate.net

Strategies in Chemical Biology and Bioconjugation

The azide functional group is bioorthogonal, meaning it is chemically inert to most biological molecules and processes but can react selectively with a specific partner, typically a strained alkyne or a terminal alkyne in the presence of a copper catalyst. sigmaaldrich.commdpi.com This property makes 7-azido-1H-indazole and its derivatives suitable for applications in chemical biology and bioconjugation, where specific labeling and modification of biomolecules in complex environments are required. mdpi.comnih.gov

Bioorthogonal Labeling Strategies (e.g., Cell Surface Labeling, Exosome Labeling)

Bioorthogonal labeling utilizes click chemistry to tag and visualize biomolecules in their native environment, including on or inside living cells. mdpi.comnih.gov An azide-functionalized molecule can be introduced into a biological system, where it can be incorporated into biopolymers or bind to specific targets. Subsequent introduction of a reporter molecule (e.g., a fluorophore) bearing a compatible alkyne group allows for covalent attachment and visualization.

While direct studies on 7-azido-1H-indazole for cell labeling are not prominent, its properties are highly relevant. A common strategy involves metabolically incorporating an azide-modified precursor, such as an azido-sugar, into cell surface glycans. mdpi.com A molecule like 7-azido-1H-indazole could then potentially be used as a probe in assays or as a structural component of a larger, more complex probe designed to interact with specific cellular components before being "clicked" to a reporter molecule. The principle allows for tagging specific cell populations or even smaller structures like exosomes for imaging and analysis. mdpi.com

Protein and Peptide Functionalization via Click Chemistry

Proteins and peptides can be specifically modified using bioorthogonal chemistry. nih.govnih.gov One method involves the in vivo incorporation of non-canonical amino acids containing an azide or alkyne group into the protein structure. nih.gov For instance, an azide-containing amino acid like azidohomoalanine can be used as a surrogate for methionine. nih.gov

A protein thus modified with azide groups can be selectively reacted with an alkyne-derivatized molecule. In this context, an alkyne-modified version of 7-azido-1H-indazole could be "clicked" onto the protein, attaching the indazole scaffold to it. Conversely, if a protein is engineered to contain an alkyne-bearing amino acid, 7-azido-1H-indazole itself could be used as the labeling reagent. nih.govnih.gov This functionalization can be used to attach probes for imaging, introduce new functionalities, or study protein-protein interactions. nih.govuniversiteitleiden.nl The Staudinger ligation is another bioorthogonal reaction that can be used, reacting the azide with a specifically engineered phosphine (B1218219) reagent. sigmaaldrich.comnih.gov

Table 2: Bioorthogonal Strategies Involving Azide-Functionalized Scaffolds

| Strategy | Biomolecule Target | Azide Source | Coupling Partner | Outcome |

| Metabolic Labeling | Cell Surface Glycans | Azido-sugars | Alkyne-fluorophore | Visualization of glycans in vivo. mdpi.com |

| Protein Engineering | Recombinant Proteins | Azido-amino acids (e.g., Azidohomoalanine) | Alkyne-probe (e.g., Alkyne-indazole derivative) | Site-specific protein labeling and functionalization. nih.govnih.gov |

| Oligonucleotide Synthesis | DNA/RNA | Azide-modified phosphoramidite (B1245037) | Alkyne-modified tag | Functionalization of nucleic acids for imaging or diagnostics. nih.govmdpi.comnih.gov |

Nucleic Acid Modification and Conjugation

The functionalization of nucleic acids (DNA and RNA) is crucial for diagnostics, therapeutics, and fundamental research. mdpi.comneb.com Azide-modified nucleosides can be chemically synthesized and incorporated into oligonucleotides at specific positions using standard phosphoramidite chemistry. nih.govmdpi.comnih.gov These azide-modified oligonucleotides are stable and can be easily functionalized post-synthesis via click chemistry. nih.govnih.gov

An oligonucleotide containing one or more azide groups can be conjugated to molecules containing alkyne groups, such as fluorescent dyes, biotin (B1667282) for affinity purification, or other bioactive molecules. glenresearch.commdpi.com IDT, for example, offers an azide modification that can be placed at the 5', 3', or any internal position of an oligonucleotide via an NHS ester linkage. idtdna.com This allows for the attachment of alkyne-modified groups through the click reaction. idtdna.com A molecule like 7-azido-1H-indazole, or a derivative, could serve as a label for alkyne-modified DNA or RNA, enabling studies of nucleic acid structure, function, and localization. nih.govmdpi.com

Contributions to Materials Science and Polymer Chemistry

The indazole ring system is a component in various functional materials, including dyes, pigments, and optoelectronic chromophores used in devices like Organic Light-Emitting Diodes (OLEDs). The introduction of an azide group, as in 7-azido-1H-indazole, provides a powerful tool for chemists to incorporate this valuable scaffold into larger molecular and macromolecular structures, thereby creating materials with novel properties.

The functionalization of polymers is a critical strategy for developing advanced materials with tailored properties. Grafting specific chemical moieties onto a polymer backbone can dramatically alter its physical, chemical, or biological characteristics. The azide group is a cornerstone of such modifications, primarily through its participation in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry". nih.govmdpi.com

This reaction forms a stable triazole linkage between an azide and a terminal alkyne, and it is highly efficient, specific, and tolerant of a wide range of other functional groups. nih.govmdpi.comugent.be Consequently, 7-azido-1H-indazole is an ideal reagent for immobilizing the indazole moiety onto alkyne-functionalized polymers. This "grafting to" approach allows for the properties of the indazole ring—such as its photo-responsiveness or biological activity—to be imparted to the polymer. acs.orgopenmedicinalchemistryjournal.com

For instance, a polymer can first be synthesized to contain pendant alkyne groups. Subsequent reaction with 7-azido-1H-indazole under CuAAC conditions covalently links the indazole unit to the polymer chain. This modular approach is highly versatile for creating functional materials for drug delivery, specialized coatings, or advanced composites. mdpi.com

| Functionalization Strategy | Description | Key Reactive Groups | Potential Application of 7-Azido-1H-Indazole | Reference |

|---|---|---|---|---|

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | A highly efficient "click" reaction that forms a stable 1,2,3-triazole ring by covalently linking an azide and a terminal alkyne. It is widely used for post-polymerization modification. | Polymer with alkyne groups; Small molecule with azide group (or vice versa). | Serves as the azide-containing molecule to functionalize alkyne-modified polymers, introducing the indazole scaffold. | nih.govmdpi.comresearchgate.net |

| Nitrene Insertion / Cross-linking | Upon thermal or photochemical activation, the azide group releases N₂ gas to form a highly reactive nitrene intermediate. This nitrene can insert into C-H bonds or add to double bonds, forming covalent cross-links between polymer chains. | Polymer backbone (e.g., with C-H bonds); Azide-containing cross-linking agent. | Can act as a photo- or thermal-activated cross-linker to improve the mechanical and thermal stability of polymer films. | mdpi.com |

| Staudinger Ligation | A reaction between an azide and a phosphine to form an aza-ylide intermediate, which can be trapped to form a stable amide bond. It is a bioorthogonal reaction used for bioconjugation. | Azide-functionalized component; Phosphine-functionalized component. | Could be used to conjugate polymers to biological molecules or surfaces in biomedical applications. | researchgate.net |

The unique electronic properties of certain indazole derivatives make them suitable for applications in organic electronics, including OLEDs and organic photovoltaics. justia.com Specifically, the indazole scaffold can be part of host materials or emissive species. 7-Azido-1H-indazole offers two primary pathways for incorporation into such functional materials.

First, leveraging the CuAAC reaction, 7-azido-1H-indazole can be "clicked" onto an alkyne-functionalized molecule that possesses complementary electronic properties (e.g., an electron-donating carbazole (B46965) unit). The resulting triazole-linked donor-acceptor molecule could exhibit desirable photophysical properties, such as thermally activated delayed fluorescence (TADF), which is crucial for developing highly efficient OLEDs. acs.org

| Application Area | Method of Incorporation | Function of 7-Azido-1H-Indazole | Anticipated Outcome | Reference |

|---|---|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Synthesis of host or emitter materials via Click Chemistry (CuAAC). | Acts as a building block, reacting with an alkyne-functionalized partner molecule (e.g., a donor or acceptor unit). | Creation of novel donor-acceptor compounds with tailored photophysical properties, such as TADF, for high-efficiency emission. | acs.org |

| OLEDs / Organic Electronics | Use as a photo- or thermal-activated cross-linking agent. | The azide group is converted to a reactive nitrene upon stimulation (heat/UV), which then forms covalent bonds with the surrounding polymer matrix. | Improved morphological stability of thin films, enhanced solvent resistance, and potentially increased device lifetime and efficiency. | mdpi.com |

Polymer Functionalization for Tailored Properties

Catalytic Applications and Ligand Design

Transition metal catalysis is a pillar of modern chemical synthesis, and the performance of a catalyst is critically dependent on the structure of its coordinating ligands. Indazole-containing compounds are recognized as important scaffolds for the design of novel ligands. mdpi.comchemscene.comresearchgate.net The development of new ligands is often accelerated by modular synthesis strategies that allow for the rapid assembly of diverse structures.

Here, 7-azido-1H-indazole serves as an exemplary building block for modular ligand design. The azide group functions as a highly reliable chemical handle for CuAAC reactions. A library of diverse ligands can be synthesized by clicking 7-azido-1H-indazole onto various alkyne-functionalized coordinating groups, such as phosphines, N-heterocyclic carbenes (NHCs), or pyridines. chemscene.com This approach allows for fine-tuning the steric and electronic properties of the resulting ligand to optimize the performance of a metal catalyst for a specific chemical transformation, such as cross-coupling reactions. mdpi.comnih.gov

For example, reacting 7-azido-1H-indazole with an alkyne-substituted phosphine would yield a novel phosphine ligand bearing an indazole moiety. Such a ligand could then be complexed with a metal like palladium or rhodium to generate a catalyst for reactions like C-H activation or arylation. mdpi.comacs.org The indazole unit itself can influence the catalytic activity through secondary interactions or by modifying the electronic environment of the metal center.

| Design Step | Description | Example Reagents | Significance | Reference |

|---|---|---|---|---|

| 1. Select Core Scaffold | 7-azido-1H-indazole is chosen for its indazole core and versatile azide handle. | 7-azido-1H-indazole | The indazole may confer beneficial electronic or steric properties. The azide enables modular assembly. | chemscene.comresearchgate.net |

| 2. Select Coordinating Group | An alkyne-functionalized coordinating fragment is selected (e.g., phosphine, pyridine, NHC precursor). | Diphenyl(prop-2-yn-1-yl)phosphine | This group will directly bind to the transition metal center in the final catalyst complex. | chemscene.com |

| 3. Assemble Ligand via Click Chemistry | The two components are joined using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. | Cu(I) catalyst (e.g., CuSO₄/Sodium Ascorbate) | Provides a rapid, high-yield, and reliable method to create a novel, bifunctional ligand with a stable triazole linker. | ugent.beresearchgate.net |

| 4. Form Metal Complex | The newly synthesized ligand is reacted with a transition metal precursor to form the active catalyst. | Pd(OAc)₂, [Rh(cod)Cl]₂ | The final complex can be tested for catalytic activity in various organic transformations like C-H functionalization or cross-coupling. | mdpi.comacs.org |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-azido-1H-indazole, and how can purity be optimized?

- Methodology : The synthesis of azido-indazoles typically involves diazotization followed by azide substitution. For 7-azido-1H-indazole, regioselective nitration at the 7-position of 1H-indazole is critical. Post-nitration, reduction to the amine and subsequent diazotization with sodium nitrite/HCl, followed by reaction with NaN₃, yields the azide. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended. Monitoring by TLC and NMR ensures purity .

- Key Considerations : Avoid prolonged exposure to light due to the photolabile azide group. Use inert atmospheres (N₂/Ar) during reactions to prevent decomposition .

Q. Which spectroscopic and analytical techniques are most effective for characterizing 7-azido-1H-indazole?

- Methodology :

- ¹H/¹³C NMR : Confirm regiochemistry and azide incorporation (absence of NH signals, downfield shifts for aromatic protons adjacent to the azide group).